Leucomalachite green

Catalog No.
S532854
CAS No.
129-73-7
M.F
C23H26N2
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucomalachite green

CAS Number

129-73-7

Product Name

Leucomalachite green

IUPAC Name

4-[[4-(dimethylamino)phenyl]-phenylmethyl]-N,N-dimethylaniline

Molecular Formula

C23H26N2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3

InChI Key

WZKXBGJNNCGHIC-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C

Solubility

Very soluble in benzene, ethyl ether
Solubilities (mg/mL): 30 ethyleneglycol monomethyl ether; 4 ethanol

Synonyms

4,4'-benzylidenebis(N,N-dimethylaniline), leucomalachite green

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C

Description

The exact mass of the compound Leucomalachite green is 330.2096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 6.4x10-2 mg/l at 25 °c (est)very soluble in benzene, ethyl ethersolubilities (mg/ml): 30 ethyleneglycol monomethyl ether; 4 ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36379. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Rosaniline Dyes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Aquaculture Research

    LMG was historically used in aquaculture as an antifungal agent to treat fish diseases. However, research has shown that LMG can persist in fish tissue []. Additionally, safety concerns regarding its potential carcinogenicity in fish consumers have led to restrictions on its use in aquaculture [].

  • Carcinogenicity Studies

    Some research has focused on the potential carcinogenicity of LMG. Studies have found that LMG may cause tumors in laboratory animals []. This research helps scientists understand the potential health risks associated with LMG exposure.

  • Analytical Methods Development

    Due to concerns about LMG presence in food products, researchers have developed methods to detect LMG residues. These methods are based on techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS) []. This research helps ensure food safety by enabling detection of LMG contamination.

Leucomalachite green is a colorless compound that serves as the primary metabolite of malachite green, a triphenylmethane dye widely used as an antifungal agent in aquaculture. Structurally, leucomalachite green is characterized by its chemical formula, which includes two dimethylamino groups attached to a triarylmethane backbone. The compound is notable for its role in the metabolism of malachite green within biological systems, particularly in fish tissues where it can persist longer than its parent compound .

LMG's mechanism of action depends on the specific application. Here are two key examples:

  • Blood Detection: In presumptive blood tests, LMG reacts with hemoglobin (the iron-containing protein in red blood cells) to form a colored complex, indicating the presence of blood []. The exact mechanism of this reaction is still under investigation, but it likely involves the interaction between LMG's aromatic rings and the heme group in hemoglobin [].
  • Metal Ion Detection: As mentioned earlier, LMG can form colored complexes with specific metal ions. The complexation mechanism involves Lewis acid-base interactions, where the electron-donating groups (dimethylamino) on LMG interact with the electron-deficient metal ion, leading to complex formation []. The specific interaction and the resulting color of the complex depend on the metal ion involved.

Leucomalachite green can be synthesized through the condensation of benzaldehyde and dimethylaniline. The reaction can be represented as follows:

C6H5CHO+2C6H5N CH3)2 C6H5N CH3)2)2C6H5+H2O\text{C}_6\text{H}_5\text{CHO}+2\text{C}_6\text{H}_5\text{N CH}_3)_2\rightarrow \text{ C}_6\text{H}_5\text{N CH}_3)_2)_2\text{C}_6\text{H}_5+\text{H}_2\text{O}

Upon oxidation, leucomalachite green transforms into malachite green, which is responsible for the intense green color observed in various applications. Typical oxidizing agents include manganese dioxide and hydrogen peroxide, which facilitate this conversion:

 C6H5N CH3)2)2C6H5+12O2[C6H5C(C6H4N(CH3)2)2]++HCl+H2O\text{ C}_6\text{H}_5\text{N CH}_3)_2)_2\text{C}_6\text{H}_5+\frac{1}{2}\text{O}_2\rightarrow [C_6H_5C(C_6H_4N(CH_3)_2)_2]^++\text{HCl}+\text{H}_2\text{O}

Leucomalachite green can also undergo hydrolysis to form a corresponding alcohol derivative, which has implications for its biological activity and membrane permeability .

Leucomalachite green exhibits significant biological activity, particularly concerning its carcinogenic potential. Studies have shown that exposure to leucomalachite green can lead to various adverse effects in laboratory animals, including increased incidences of tumors in specific organs such as the thyroid and liver. The compound is metabolized into primary and secondary arylamines, which may contribute to its toxicological profile . Furthermore, leucomalachite green has been implicated in apoptosis in certain cell types following exposure, indicating potential risks associated with its presence in food sources like fish .

The synthesis of leucomalachite green primarily involves the following methods:

  • Condensation Reaction: The initial formation of leucomalachite green occurs through the reaction of benzaldehyde with dimethylaniline under acidic conditions.
  • Oxidation: Leucomalachite green can be oxidized back to malachite green using various oxidizing agents such as manganese dioxide or hydrogen peroxide.
  • Hydrolysis: Leucomalachite green can also be hydrolyzed to form alcohol derivatives that play a role in cellular uptake and metabolism .

Leucomalachite green finds applications primarily in:

  • Aquaculture: Used as an antifungal agent to control fungal infections in fish.
  • Forensic Science: Utilized as MacPhail's reagent for presumptive tests for blood detection due to its ability to change color upon oxidation.
  • Research: Studied for its metabolic pathways and toxicological effects on aquatic organisms and mammals .

Research has indicated that leucomalachite green interacts with hepatic drug-metabolizing enzymes differently compared to malachite green. While malachite green acts as a strong inhibitor of certain liver enzymes, leucomalachite green shows varied effects on enzyme activity and binding interactions with glutathione, suggesting differential metabolic pathways and toxicity profiles between the two compounds .

Leucomalachite green shares structural similarities with several other compounds within the triphenylmethane dye class. Notable similar compounds include:

  • Malachite Green: The oxidized form of leucomalachite green, known for its intense color and widespread use as a dye and antifungal agent.
  • Crystal Violet: Another triphenylmethane dye used primarily as a biological stain; it shares similar structural features but has different applications and toxicity profiles.
  • Brilliant Green: A dye related to malachite green but with different spectral properties and uses.
CompoundColorPrimary UseToxicity Profile
Leucomalachite GreenColorlessAntifungal agentModerate carcinogenic potential
Malachite GreenGreenAntifungal agentHigh carcinogenic potential
Crystal VioletPurpleBiological stainModerate toxicity
Brilliant GreenGreenAntisepticModerate toxicity

Leucomalachite green's uniqueness lies in its role as a metabolite that persists longer than malachite green in biological systems, raising concerns regarding its potential health impacts when present in food sources .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Reduced form of malachite green; [Merck Index]

Color/Form

Off-white to light-brown powder
Needles or leaflets from alcohol, benzene

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Exact Mass

330.209598838 g/mol

Monoisotopic Mass

330.209598838 g/mol

Heavy Atom Count

25

LogP

log Kow = 5.72 (est)

Appearance

Solid powder

Melting Point

102 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8U61G37Z20

GHS Hazard Statements

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

1.92X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

129-73-7

Metabolism Metabolites

In liver extracts from rats treated with leucomalachite green (LMG), primarily protonated LMG, protonated demethylated derivatives and the molecular ions of malachite green N-oxide and demethylated N-oxide derivatives were seen. A small, but measurable, amount of malachite green was also found. A dose-related increase in LMG and metabolites was observed in both rat and mouse liver extracts.
... The reduction of malachite green (MG) to leucomalachite green (LMG) by intestinal bacteria from humans, rats, mice and rhesus monkeys and 14 pure cultures of anaerobic bacteria representative of those found in the human gastrointestinal tract. The bacterial cultures were incubated with 300 ug of MG in 5 mL of brain-heart infusion broth for 24-48 hr under anaerobic conditions. Virtually all of the MG was converted to its LMG derivative by the intestinal microflora. The pure bacterial cultures converted 7.3-99.3% of the MG to LMG. These results indicate the importance of the gastrointestinal tract microflora in the conversion of MG to LMG.
Intestinal microfloras from human, rat, mouse, and monkey fecal samples and 14 pure cultures of anaerobic bacteria representative of those found in the human gastrointestinal tract metabolized the triphenylmethane dye malachite green to leucomalachite green. The reduction of malachite green to the leuco derivative suggests that intestinal microflora could play an important role in the metabolic activation of the triphenylmethane dye to a potential carcinogen.
Malachite green (MG) is still illegally used as a fungicide in aquaculture. In fish it is absorbed and metabolised to its major reduced metabolite, leucomalachite green (LMG). This latter represents the main residue found in fish tissues and may persist for several months.

Wikipedia

Leucomalachite green

Biological Half Life

The half-life of LMG residence in trout muscle may be as long as 40 days.

Methods of Manufacturing

Leucomalachite green is prepared by the reduction of malachite green chloride.

General Manufacturing Information

Benzenamine, 4,4'-(phenylmethylene)bis[N,N-dimethyl-: ACTIVE
Malachite green (MG), a triphenylmethane dye, has been applied extensively to fish worldwide in aquaculture operations. It has been administered as a therapeutic agent against common external parasites, as well as used for some skin and gill diseases. MG is environmentally persistent and is toxic to a wide range of aquatic and terrestrial animals. MG undergoes a conversion to the reduced leuco form in fish tissue when absorbed through the skin. A metabolite, leucomalachite green (LMG), accumulates in the muscle tissue of exposed fish for a relatively long time with a half-life of about 40 days. ... MG and its metabolite LMG are multi-organ toxins. The toxicity of the compound increases with increased time and concentration of exposure.
... Must be protected from light and the atmosphere to prevent oxidation to the Malachite Green Carbinol base
Colorless precursor of Malachite Green
A class of water-insoluble dyes that can be easily reduced, i.e. vatted to a water soluble and usually colorless leuco form in which they can readily impregnate fibers. Subesquent oxidation then produces the insoluble colored form that is remarkably fast to washing, light, and chemicals ... For cotton, wool, and cellulose acetate /Vat dye/

Analytic Laboratory Methods

The chromatic and leuco forms of malachite green and crystal violet were readily separated and detected by a sensitive and selective high-performance liquid chromatographic procedure. The chromatic and leuco forms of the dyes were separated within 11 min on a C18 column with a mobile phase of 0.05 M sodium acetate and 0.05 M acetic acid in water (19%) and methanol (81%). A reaction chamber, containing 10% PbO2 in Celite 545, was placed between the column and the spectrophotometric detector to oxidize the leuco forms of the dyes to their chromatic forms. Chromatic and leuco malachite green were quantified by their absorbance at 618 nm; and chromatic and leuco Crystal Violet by their absorbance at 588 nm. Detection limits for chromatic and leuco forms of both dyes ranged from 0.12 to 0.28 ng. A linear range of 1 to 100 ng was established for both forms of the dyes.

Clinical Laboratory Methods

... A simplified method /is presented/ for the determination of LMG /leucomalachite green/ and MG /malachite green/ in salmon that reduces sample size, solvent volume, minimizes sample preparation, and introduces an in-situ oxidation of LMG to MG with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to eliminate the need for post-column lead oxide oxidation.8 Visible absorbance at 618 nm is used to determine a single MG chromatographic peak that results from either the presence of LMG or MG in the salmon. This method results in the quantitative determination of LMG and MG in salmon with a residue detection limit of 1.0 ng/g.
To determine residues of malachite green (MG) and its metabolite, leucomalachite green (LMG), in catfish tissue, analytes are extracted with acetonitrile-buffer and the extract is partitioned into methylene chloride. Final cleanup and isolation are performed on neutral alumina solid-phase extraction (SPE) and propylsulfonic acid cation-exchange SPE columns before analysis by liquid chromatography with visible detection. PbO2 postcolumn oxidation is performed by isocratic elution with a buffered mobile phase from a cyano column. Recoveries and relative standard deviations (RSDs) from fortified catfish tissues were 72.9% (RSD, 1.92%; 23 ppb), 75.5% (RSD, 6.85%; 11 ppb), and 69.6% (RSD, 6.93%; 5.7 ppb) for MG and 87.4% (RSD, 2.92%; 21 ppb), 88.1% (RSD, 5.94%; 10 ppb), and 82.6% (RSD, 11.5%; 5.3 ppb) for LMG. The method was applied to MG-incurred catfish at depuration times of 0, 2, 4, 8, and 24 h. Average levels of residual MG and LMG in the 24 h depuration catfish tissue were 73.4 and 289 ppb, respectively.
A gas chromatographic/mass spectrometric (GC) method was developed to confirm the presence of leucomalachite green (LMG), a metabolite of the triphenylmethane dye malachite green (MG), in catfish tissue. Residues were isolated according to a previously described liquid chromatographic (LC)/VIS spectrometric analysis of MG and LMG in fish. In our isolation procedure, analytes are extracted from tissue with acetonitrile-buffer, partitioned into CH2Cl2, and applied to neutral alumina and propylsulfonic acid solid-phase extraction cartridges. Before GC/MS analysis, extracts prepared for the LC determinative method are eluted from a cyano solid-phase extraction cartridge, extracted into organic solvent, and concentrated for GC/MS analysis. Selected ion monitoring was performed by using 5 diagnostic ions (m/z 330, 329, 253, 21 0, and 165) of LMG ...

Dates

Modify: 2023-08-15
1: Nebbia C, Girolami F, Carletti M, Gasco L, Zoccarato I, Giuliano Albo A. In vitro interactions of malachite green and leucomalachite green with hepatic drug-metabolizing enzyme systems in the rainbow trout (Onchorhyncus mykiss). Toxicol Lett. 2017 Oct 5;280:41-47. doi: 10.1016/j.toxlet.2017.07.900. Epub 2017 Aug 9. PubMed PMID: 28802653.
2: Lee H, Park MJ, Sun SH, Choi DH, Lee YH, Park KW, Chun BW. Ascorbic acid and vitamin C-containing beverages delay the leucomalachite green reaction to detect latent bloodstains. Leg Med (Tokyo). 2016 Nov;23:79-85. doi: 10.1016/j.legalmed.2016.10.003. Epub 2016 Oct 13. PubMed PMID: 27890109.
3: Wang F, Wang H, Shen Y, Li Y, Dong JX, Xu Z, Yang J, Sun Y, Xiao Z. Bispecific Monoclonal Antibody-based Multi-analyte ELISA for Furaltadone Metabolite, Malachite Green and Leucomalachite Green in Aquatic Products. J Agric Food Chem. 2016 Oct 5. [Epub ahead of print] PubMed PMID: 27706938.
4: Zhu D, Li Q, Pang X, Liu Y, Wang X, Chen G. A sensitive electrochemical impedance immunosensor for determination of malachite green and leucomalachite green in the aqueous environment. Anal Bioanal Chem. 2016 Aug;408(20):5593-600. doi: 10.1007/s00216-016-9660-3. Epub 2016 Jun 8. PubMed PMID: 27277811.
5: Zhao J, Wei D, Yang Y. Magnetic solid-phase extraction for determination of the total malachite green, gentian violet and leucomalachite green, leucogentian violet in aquaculture water by high-performance liquid chromatography with fluorescence detection. J Sep Sci. 2016 Jun;39(12):2347-55. doi: 10.1002/jssc.201501363. Epub 2016 May 31. PubMed PMID: 27120413.
6: Ju S, Deng J, Cheng J, Xiao N, Huang K, Hu C, Zhao H, Xie J, Zhan X. Determination of leucomalachite green, leucocrystal violet and their chromic forms using excitation-emission matrix fluorescence coupled with second-order calibration after dispersive liquid-liquid microextraction. Food Chem. 2015 Oct 15;185:479-87. doi: 10.1016/j.foodchem.2015.02.149. Epub 2015 Apr 9. PubMed PMID: 25952896.
7: Zhang Y, Yu W, Pei L, Lai K, Rasco BA, Huang Y. Rapid analysis of malachite green and leucomalachite green in fish muscles with surface-enhanced resonance Raman scattering. Food Chem. 2015 Feb 15;169:80-4. doi: 10.1016/j.foodchem.2014.07.129. Epub 2014 Aug 7. PubMed PMID: 25236201.
8: Dong JX, Xu C, Wang H, Xiao ZL, Gee SJ, Li ZF, Wang F, Wu WJ, Shen YD, Yang JY, Sun YM, Hammock BD. Enhanced sensitive immunoassay: noncompetitive phage anti-immune complex assay for the determination of malachite green and leucomalachite green. J Agric Food Chem. 2014 Aug 27;62(34):8752-8. doi: 10.1021/jf5019824. Epub 2014 Aug 18. PubMed PMID: 25077381; PubMed Central PMCID: PMC4150606.
9: Zhu C, Wei J, Dong X, Guo Z, Liu M, Liang X. Fast analysis of malachite green, leucomalachite green, crystal violet and leucocrystal violet in fish tissue based on a modified QuEChERS procedure. Se Pu. 2014 Apr;32(4):419-25. PubMed PMID: 25069333.
10: Chu YL, Chimeddulam D, Sheen LY, Wu KY. Probabilistic risk assessment of exposure to leucomalachite green residues from fish products. Food Chem Toxicol. 2013 Dec;62:770-6. doi: 10.1016/j.fct.2013.10.002. Epub 2013 Oct 16. PubMed PMID: 24140969.
11: Hashimoto JC, Paschoal JA, Queiroz SC, Ferracini VL, Assalin MR, Reyes FG. A simple method for the determination of malachite green and leucomalachite green residues in fish by a modified QuEChERS extraction and LC/MS/MS. J AOAC Int. 2012 May-Jun;95(3):913-22. PubMed PMID: 22816282.
12: Ascari J, Dracz S, Santos FA, Lima JA, Diniz MH, Vargas EA. Validation of an LC-MS/MS method for malachite green (MG), leucomalachite green (LMG), crystal violet (CV) and leucocrystal violet (LCV) residues in fish and shrimp. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2012;29(4):602-8. doi: 10.1080/19440049.2011.653695. Epub 2012 Feb 10. PubMed PMID: 22325002.
13: Wan H, Weng S, Liang L, Lu Q, He J. Evaluation of the developmental toxicity of leucomalachite green administered orally to rats. Food Chem Toxicol. 2011 Dec;49(12):3031-7. doi: 10.1016/j.fct.2011.10.003. Epub 2011 Oct 7. PubMed PMID: 22005260.
14: Singh G, Koerner T, Gelinas JM, Abbott M, Brady B, Huet AC, Charlier C, Delahaut P, Godefroy SB. Design and characterization of a direct ELISA for the detection and quantification of leucomalachite green. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2011 Jun;28(6):731-9. doi: 10.1080/19440049.2011.567360. PubMed PMID: 21623496; PubMed Central PMCID: PMC3118533.
15: Stead SL, Ashwin H, Johnston B, Dallas A, Kazakov SA, Tarbin JA, Sharman M, Kay J, Keely BJ. An RNA-aptamer-based assay for the detection and analysis of malachite green and leucomalachite green residues in fish tissue. Anal Chem. 2010 Apr 1;82(7):2652-60. doi: 10.1021/ac902226v. Erratum in: Anal Chem. 2010 Jul 1;82(13):5915. Dallas, Anne [added]; Kazakov, Sergei A [added]. PubMed PMID: 20201504.
16: Renwick A, Leblanc JC, Setzer RW. Application of the margin of exposure (MOE) approach to substances in food that are genotoxic and carcinogenic. Example: leucomalachite green. Food Chem Toxicol. 2010 Jan;48 Suppl 1:S75-80. doi: 10.1016/j.fct.2009.09.025. Epub 2009 Sep 26. Review. PubMed PMID: 19786059.
17: Wong YC, Cheung TC. Performance assessment for determining malachite green and leucomalachite green in swamp eel (Monopterus albus) muscle using assigned reference values in a proficiency test. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2009 Nov;26(11):1472-81. doi: 10.1080/02652030903179772. PubMed PMID: 19711218.
18: Hall Z, Hopley C, O'Connor G. High accuracy determination of malachite green and leucomalachite green in salmon tissue by exact matching isotope dilution mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Oct 15;874(1-2):95-100. doi: 10.1016/j.jchromb.2008.09.006. Epub 2008 Sep 11. PubMed PMID: 18818128.
19: Mitrowska K, Posyniak A, Zmudzki J. Determination of malachite green and leucomalachite green residues in water using liquid chromatography with visible and fluorescence detection and confirmation by tandem mass spectrometry. J Chromatogr A. 2008 Oct 17;1207(1-2):94-100. doi: 10.1016/j.chroma.2008.08.028. Epub 2008 Aug 14. PubMed PMID: 18771774.
20: Long C, Mai Z, Zhu B, Zou X, Gao Y, Huang X. New oxidant used for the post-column derivatization determination of Malachite Green and Leucomalachite Green residues in cultured aquatic products by high-performance liquid chromatography. J Chromatogr A. 2008 Aug 29;1203(1):21-6. doi: 10.1016/j.chroma.2008.07.029. Epub 2008 Jul 16. PubMed PMID: 18656886.

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